N-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide
Description
N-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide is a synthetic compound featuring an imidazo[2,1-b]thiazole core substituted with a 4-ethoxyphenyl group at position 6 and a branched N-butyl-N-methylacetamide side chain at position 2. The 4-ethoxyphenyl substituent contributes to its electronic and steric profile, distinguishing it from halogenated or methoxy-substituted analogs .
Properties
IUPAC Name |
N-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-4-6-11-22(3)19(24)12-16-14-26-20-21-18(13-23(16)20)15-7-9-17(10-8-15)25-5-2/h7-10,13-14H,4-6,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTVYKYZCHSYOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxyphenyl isothiocyanate with N-butyl-N-methylacetamide in the presence of a base, followed by cyclization to form the imidazo[2,1-b][1,3]thiazole ring . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and temperatures ranging from 60°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures ranging from 0°C to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; temperatures ranging from -20°C to 25°C.
Substitution: Halogenating agents, alkylating agents; temperatures ranging from 25°C to 100°C.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted imidazo[2,1-b][1,3]thiazoles .
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide typically involves multi-step reactions starting from commercially available precursors. The compound's structure can be confirmed through various analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). These techniques provide insights into the molecular structure and purity of the synthesized compound.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiazole and imidazole structures have been evaluated for their efficacy against various bacterial strains and fungi. Studies indicate that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as certain fungal species .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Research indicates that imidazo[2,1-b][1,3]thiazole derivatives possess cytotoxic effects against various cancer cell lines. For example, studies have reported that similar compounds demonstrate activity against human breast cancer cells (MCF7) and other malignancies . The mechanism of action is often linked to the induction of apoptosis in cancer cells and the inhibition of specific signaling pathways involved in tumor growth.
Enzyme Inhibition
Another promising application of this compound is its role as an enzyme inhibitor. Compounds in this class have been shown to inhibit enzymes like acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases such as Alzheimer's . The binding affinity and inhibitory potency can be assessed through molecular docking studies that elucidate the interactions between the compound and target enzymes.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory and analgesic effects. Additionally, it may interact with DNA and RNA, leading to its antimicrobial and antiviral properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The imidazo[2,1-b]thiazole scaffold is common among the compounds discussed. Key structural variations include:
- Substituents on the phenyl ring: 4-Ethoxyphenyl (target compound): Enhances lipophilicity compared to methoxy or chloro groups. 4-Methoxyphenyl (e.g., 5h): Balances electron-donating properties with moderate lipophilicity .
- Acetamide side chains :
- N-butyl-N-methylacetamide (target compound): Offers steric bulk and lipophilicity, which may influence blood-brain barrier penetration.
- Pyridin-3-yl acetamide (e.g., 5a, 5l): Enhances hydrogen-bonding capacity via the pyridine nitrogen .
- Hydrazinecarbothioamide derivatives (e.g., 3f, 4d–4f): Enable interactions with enzymes like aldose reductase via thioamide and hydrazine groups .
Table 1: Key Structural and Physicochemical Comparisons
Anticancer Activity:
- Compound 5l : Exhibited potent cytotoxicity against MDA-MB-231 (IC50 = 1.4 μM), surpassing sorafenib (IC50 = 5.2 μM). The 4-chlorophenyl group and piperazinyl-pyridine side chain likely enhance VEGFR2 binding .
- Compound 5a: A virtual screening hit with a morpholinopyridin-3-yl side chain showed moderate activity (3.76% VEGFR2 inhibition at 20 μM) .
- Target Compound : The 4-ethoxyphenyl group may reduce electron-deficient interactions compared to chloro analogs, but its increased lipophilicity could improve tissue penetration.
Enzyme Inhibition:
- 3d : Demonstrated the highest aldose reductase (AR) inhibitory activity among hydrazinecarbothioamide derivatives, attributed to the benzoyl group enhancing hydrophobic interactions .
- 4d–4f : Fluorophenyl-substituted analogs showed acetylcholinesterase inhibition, with activity modulated by cyclohexyl or phenethyl side chains .
Biological Activity
N-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound belongs to the imidazo[2,1-b][1,3]thiazole family, which is known for various pharmacological properties. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways and cancer cell proliferation. For instance, it may inhibit focal adhesion kinase (FAK), which is overexpressed in several cancers .
- Antiviral Activity : Research indicates potential antiviral properties against various viral infections, possibly through modulation of viral replication processes .
Biological Activity Overview
1. Anticancer Activity
A study evaluating imidazo[2,1-b][1,3]thiazole derivatives found that this compound exhibited significant cytotoxic effects on pancreatic cancer cell lines. The compound demonstrated an IC50 value ranging from 0.59 to 2.81 μM across different assays .
2. Antiviral Properties
In a comprehensive review of N-Heterocycles as antiviral agents, derivatives similar to this compound were highlighted for their ability to inhibit viral replication at low micromolar concentrations .
3. Antimicrobial Effects
Research on related compounds indicated significant antimicrobial activity against various bacterial strains. The mechanism was suggested to involve disruption of bacterial cell membranes leading to cell lysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
